molecular formula C10H8BrClO4 B14130096 Dimethyl 3-bromo-4-chlorophthalate

Dimethyl 3-bromo-4-chlorophthalate

Cat. No.: B14130096
M. Wt: 307.52 g/mol
InChI Key: AFTYFOBHGZOQNN-UHFFFAOYSA-N
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Description

Dimethyl 3-bromo-4-chlorophthalate is an organic compound with the molecular formula C10H8BrClO4. It is a derivative of phthalic acid, where the hydrogen atoms on the aromatic ring are substituted with bromine and chlorine atoms, and the carboxylic acid groups are esterified with methanol. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Dimethyl 3-bromo-4-chlorophthalate can be synthesized through several methods. One common synthetic route involves the esterification of 3-bromo-4-chlorophthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Dimethyl 3-bromo-4-chlorophthalate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids using oxidizing agents like potassium permanganate. Common reagents and conditions used in these reactions include strong acids or bases, reducing agents, and oxidizing agents.

Scientific Research Applications

Dimethyl 3-bromo-4-chlorophthalate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 3-bromo-4-chlorophthalate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can vary depending on the specific application and target .

Comparison with Similar Compounds

Dimethyl 3-bromo-4-chlorophthalate can be compared with other similar compounds, such as dimethyl 3-bromo-4-fluorophthalate and dimethyl 3-bromo-4-iodophthalate. These compounds share similar structures but differ in the halogen substituents on the aromatic ring. The unique combination of bromine and chlorine in this compound gives it distinct chemical properties and reactivity, making it suitable for specific applications .

Properties

Molecular Formula

C10H8BrClO4

Molecular Weight

307.52 g/mol

IUPAC Name

dimethyl 3-bromo-4-chlorobenzene-1,2-dicarboxylate

InChI

InChI=1S/C10H8BrClO4/c1-15-9(13)5-3-4-6(12)8(11)7(5)10(14)16-2/h3-4H,1-2H3

InChI Key

AFTYFOBHGZOQNN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Cl)Br)C(=O)OC

Origin of Product

United States

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